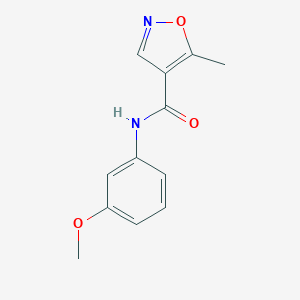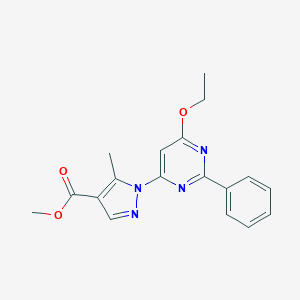
2-Naphthyl 2,6-dichloro-5-fluoronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthyl 2,6-dichloro-5-fluoronicotinate (NDNF) is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. This compound is a derivative of nicotinic acid and is commonly used in the synthesis of various organic compounds.
作用機序
The mechanism of action of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that 2-Naphthyl 2,6-dichloro-5-fluoronicotinate may inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate in lab experiments is its high purity and stability. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is relatively easy to synthesize and purify, making it an attractive compound for researchers. However, one limitation of using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research involving 2-Naphthyl 2,6-dichloro-5-fluoronicotinate. One area of interest is the development of new metal complexes using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate as a ligand. Additionally, further research is needed to fully understand the mechanism of action of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate and its potential as an antitumor agent. Finally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is a chemical compound that has shown great potential in scientific research. Its unique properties make it an attractive compound for researchers in a variety of fields. Further research is needed to fully understand the potential applications of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate and its mechanism of action.
合成法
The synthesis of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate involves the reaction of 2-naphthylamine with 2,6-dichloro-5-fluoronicotinic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been extensively used in scientific research due to its unique properties. It has been shown to have antitumor activity against certain types of cancer cells, including breast cancer and lung cancer. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand in the synthesis of various metal complexes.
特性
製品名 |
2-Naphthyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
分子式 |
C16H8Cl2FNO2 |
分子量 |
336.1 g/mol |
IUPAC名 |
naphthalen-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C16H8Cl2FNO2/c17-14-12(8-13(19)15(18)20-14)16(21)22-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChIキー |
XATCDTCDMYNHTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)


![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-3-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287471.png)
![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)
![3-Ethyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287473.png)
![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)